![molecular formula C9H8N2O2 B2991122 [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol CAS No. 2279124-25-1](/img/structure/B2991122.png)

[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

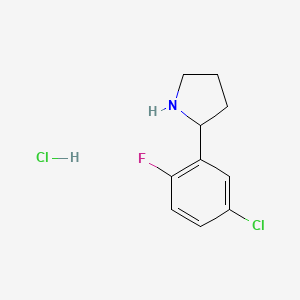

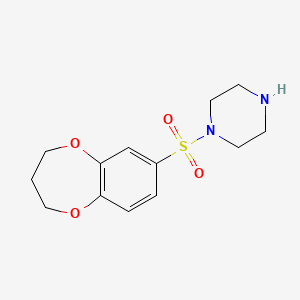

“[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The empirical formula of a similar compound is reported as C8H6N2O2 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, a series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses . Another method involved the substitution of bromine-containing 1,3,4-oxadiazoles to introduce the bis(carboxymethyl)amino group .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of these heteroatoms makes nitrogen a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, a series of compounds were meticulously designed and synthesized . The synthesized compounds underwent thorough characterization using 1H NMR, 13C NMR, HRMS, and mass spectrum analyses .Applications De Recherche Scientifique

Anticancer Therapy

Oxadiazole derivatives have been explored for their potential in anticancer therapy. A study designed a series of compounds with 1,2,4-oxadiazole moiety for inhibiting EGFR, which is a target in cancer treatment .

Antibacterial and Antitumor Activities

These compounds are known for their antibacterial and antitumor properties. Research has shown that 1,3,4-oxadiazole derivatives are in demand due to their various activities including antibacterial and anti-tumor effects .

Antiviral and Antioxidant Properties

The oxadiazole ring is present in compounds known for antiviral and antioxidant activities. This makes them valuable in the development of new medications for treating viral infections and managing oxidative stress .

Agricultural Applications

In agriculture, 1,3,4-Oxadiazoles are utilized due to their insecticidal, fungicidal, and herbicidal properties. They can be combined with other compounds to create effective herbicides .

Synthesis of Novel Molecules

The oxadiazole moiety is used in the synthesis of novel molecules with potential therapeutic applications. For example, thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety have been derived for further study .

Development of Antibacterial Agents

New 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against pathogens like Xoo and Xoc .

Orientations Futures

Propriétés

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHTXPUCNPOZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)

![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)

![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)

![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)

![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)